molecular formula C16H16ClN3OS B022028 4-Desmethoxy-4-chloro Omeprazole Sulfide CAS No. 220757-74-4

4-Desmethoxy-4-chloro Omeprazole Sulfide

Cat. No. B022028
M. Wt: 333.8 g/mol
InChI Key: UPVARCHBWKDWRW-UHFFFAOYSA-N
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Description

4-Desmethoxy-4-chloro Omeprazole Sulfide is a derivative of Omeprazole, a well-known proton pump inhibitor. It is significant in the context of gastric acid secretion inhibition.

Synthesis Analysis

The synthesis of Omeprazole derivatives involves several steps, starting from basic compounds like 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. Omeprazole sulphone, a related compound, can be obtained through the oxidation of Omeprazole by potassium permanganate (Zhang Rong-jiu, 2010).

Molecular Structure Analysis

The molecular structure of Omeprazole and its derivatives has been extensively studied. For example, the tautomerism of Omeprazole in solution has been analyzed using 1H and 13C NMR, highlighting the significance of its methoxy tautomers (Claramunt et al., 2004). Additionally, stereochemical assignments of Omeprazole enantiomers have been made through X-ray analysis (Unge et al., 1997).

Chemical Reactions and Properties

Omeprazole is known to interact with sulfhydryl groups in gastric (H+-K+)-ATPase, leading to its inhibition. This interaction is enhanced in acidic environments and is influenced by the chemical reactivity of Omeprazole with mercaptans (Im et al., 1985).

Physical Properties Analysis

The physical properties of Omeprazole and its derivatives, such as solubility and stability, are critical for their effectiveness. Studies have demonstrated various methods of analyzing these compounds in biological materials, providing insights into their physical characteristics (Lagerström & Persson, 1984).

Chemical Properties Analysis

Omeprazole's chemical properties, especially its redox behavior, have been studied using various methods like cyclic voltammetry. This provides insights into its electrochemical characteristics and interactions at the molecular level (Jorge et al., 2010).

Scientific Research Applications

Omeprazole's Mechanism of Action

Omeprazole acts by inhibiting gastric (H+-K+)-ATPase through the oxidation of essential sulfhydryl groups. It's shown to be more potent in acidic environments, which enhances its activity against gastric (H+-K+)-ATPase. This behavior indicates a unique chemical reactivity under specific conditions, relevant to its therapeutic action (Im et al., 1985).

Synthesis and Impurities

Research has focused on novel methods for synthesizing omeprazole and its pharmaceutical impurities. Various impurities during the synthesis process are of interest, which might influence the development of proton pump inhibitors like omeprazole (Saini et al., 2019).

Tautomerism in Solution

The tautomerism of omeprazole in solution has been studied, with findings indicating a preference for the 6-methoxy tautomer in certain conditions. Such studies provide insights into the chemical behavior and stability of omeprazole in various environments (Claramunt et al., 2004).

Bio-oxidation for Drug Preparation

Innovative techniques utilizing bio-oxidation for the preparation of omeprazole's active forms have been developed. This involves using specific bacterial cells in a biphasic system, optimized for high yield and enantiomeric purity (Zhang et al., 2021).

Stereochemical Analysis

The stereochemical aspects of omeprazole have been investigated. This includes the study of enantiomers and their specific roles, providing critical information for understanding its pharmacological action (Unge et al., 1997).

Metabolism and Cytochrome P450 Interactions

Studies have identified the human liver cytochrome P450 isoforms involved in omeprazole metabolism. This research is crucial for understanding drug interactions and metabolic pathways related to omeprazole (Andersson et al., 1993).

Safety And Hazards

When handling “4-Desmethoxy-4-chloro Omeprazole Sulfide”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

2-[(4-chloro-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3OS/c1-9-7-18-14(10(2)15(9)17)8-22-16-19-12-5-4-11(21-3)6-13(12)20-16/h4-7H,8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVARCHBWKDWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1Cl)C)CSC2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70430895
Record name 2-{[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Desmethoxy-4-chloro Omeprazole Sulfide

CAS RN

220757-74-4
Record name 2-{[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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